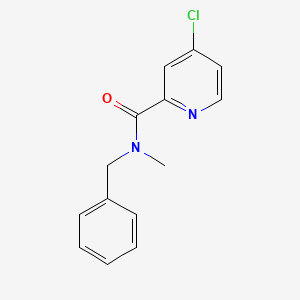

N-benzyl-4-chloro-N-methylpyridine-2-carboxamide

Description

N-Benzyl-4-chloro-N-methylpyridine-2-carboxamide (Molecular Formula: C₁₄H₁₃ClN₂O) is a pyridine-based amide derivative characterized by a chlorine atom at the 4-position of the pyridine ring and an N-benzyl-N-methyl substitution on the carboxamide group. Its SMILES notation (CN(CC1=CC=CC=C1)C(=O)C2=NC=CC(=C2)Cl) and InChIKey (USOMMFZREHAMAK-UHFFFAOYSA-N) confirm the structural arrangement . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (157.2 Ų) and [M+Na]⁺ (172.3 Ų), suggest moderate molecular size and polarity, which may influence its solubility and chromatographic behavior . No literature or patent data are currently available for this compound, indicating its status as a novel or underexplored molecule in research and industrial applications .

Properties

IUPAC Name |

N-benzyl-4-chloro-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-17(10-11-5-3-2-4-6-11)14(18)13-9-12(15)7-8-16-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOMMFZREHAMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094437-25-8 | |

| Record name | N-benzyl-4-chloro-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-N-methylpyridine-2-carboxamide typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with benzylamine and methylamine. The reaction is carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-chloro-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C14H13ClN2O . It features a pyridine ring, a carboxamide group, a chlorine substituent, and a benzyl group attached to the nitrogen atom of the carboxamide .

Here's what is known about its applications and related research:

Structural Information

- Molecular Formula: C14H13ClN2O

- SMILES Notation: CN(CC1=CC=CC=C1)C(=O)C2=NC=CC(=C2)Cl

- InChI: InChI=1S/C14H13ClN2O/c1-17(10-11-5-3-2-4-6-11)14(18)13-9-12(15)7-8-16-13/h2-9H,10H2,1H3

- InChIKey: USOMMFZREHAMAK-UHFFFAOYSA-N

Potential Applications and Research Directions

-

Antimycobacterial Activity:

- While the provided search results do not directly mention this compound as having antimycobacterial activity, they do discuss related compounds with such activity . Specifically, substituted N-benzyl-3-chloropyrazine-2-carboxamides have been prepared and tested against mycobacterial strains .

- Certain N-benzylpyrazine-2-carboxamides have been suggested as potential inhibitors of mycobacterial enoyl-ACP-reductase (InhA), which is an essential enzyme in mycolic acid synthesis and the target of isoniazid .

-

Regorafenib Synthesis:

- The search results mention 4-chloro-N-methylpyridine-2-carboxamide as a starting material in an improved process for synthesizing Regorafenib . Regorafenib is a kinase inhibitor used to treat metastatic colorectal cancer (CRC) .

- In this process, 4-chloro-N-methylpyridine-2-carboxamide is reacted with 4-amino-3-fluorophenol in the presence of potassium tert-butoxide and N,N-dimethylacetamide to form an intermediate .

- As a Precursor in Organic Synthesis:

Data Table: Predicted Collision Cross Sections

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 261.07894 | 157.2 |

| $$M+Na]+ | 283.06088 | 172.3 |

| $$M+NH4]+ | 278.10548 | 166.0 |

| $$M+K]+ | 299.03482 | 164.2 |

| $$M-H]- | 259.06438 | 162.1 |

| $$M+Na-2H]- | 281.04633 | 167.3 |

| $$M]+ | 260.07111 | 161.1 |

| $$M]- | 260.07221 | 161.1 |

Safety and Regulatory Information

- Nitrosamines, which are related to carboxamide compounds, have been a topic of investigation due to their presence in some pharmaceuticals . Regulatory agencies like the EMA have conducted reviews to ensure manufacturing processes do not lead to the formation of N-nitrosamines in drug products .

Additional Notes

- One patent relates to 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3- fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate, to processes for its preparation, to pharmaceutical compositions comprising it and to its use in the control of disorders.

- Sigma-Aldrich lists 4-chloro-N-Methylpyridine-2-carboxamide, but the product has been discontinued .

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Key Observations:

- Amide Substitutions: The N-benzyl group in the target compound introduces aromatic bulkiness, likely increasing lipophilicity compared to the N-methoxy group in the second compound . MSC-5350 features a dimethylamide and a sulfonamide-linked quinoline moiety, which may improve metabolic stability but reduce membrane permeability due to its larger size .

Physicochemical and Functional Properties

Lipophilicity and Solubility

- This compound : The benzyl group enhances hydrophobicity (predicted logP ~2.5–3.0), which may limit aqueous solubility but improve cell membrane penetration.

- MSC-5350: The quinolinyl-sulfonyl group and ethynyl linker contribute to high molecular weight (MW ≈543 g/mol) and polar surface area, likely reducing bioavailability without formulation aids .

Collision Cross-Section (CCS) and Mass Spectrometry

The target compound’s CCS values for [M+H]⁺ (157.2 Ų) and [M+Na]⁺ (172.3 Ų) are consistent with its moderate size and planar pyridine core. In contrast, MSC-5350’s extended structure (ethynyl and quinoline groups) would likely exhibit higher CCS values (>200 Ų), complicating its analysis via ion mobility spectrometry .

Biological Activity

N-benzyl-4-chloro-N-methylpyridine-2-carboxamide is a synthetic organic compound that has drawn significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyridine ring with a benzyl group and a chlorine atom, suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, research findings, and comparative analysis with similar compounds.

This compound is typically synthesized through a reaction involving 4-chloro-2-pyridinecarboxylic acid and various amines, such as benzylamine and methylamine. The synthesis often employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.

Key Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClN2O |

| Molecular Weight | 234.69 g/mol |

| Solubility | Soluble in DMSO, dichloromethane |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors involved in cellular processes. Research indicates that this compound may act as an inhibitor for certain enzymes linked to cancer cell proliferation and microbial growth.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the survival and proliferation of cancer cells, thereby exhibiting anticancer properties.

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains, indicating its possible use as an antimicrobial agent.

Research Findings

Recent studies have explored the biological activities of this compound through various assays:

-

Anticancer Activity :

- In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it was shown to inhibit cell proliferation in breast cancer cell lines with an IC50 value indicating effective dosage levels.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activities against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

-

Case Studies :

- A study highlighted the use of this compound in combination therapies for enhanced efficacy against resistant microbial strains, showcasing its versatility in therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N-benzyl-4-chloro-N-methylbenzamide | Similar structure but lacks pyridine ring | Limited anticancer activity |

| 4-chloro-N-methylpyridine-2-carboxamide | Lacks benzyl group; less hydrophobic | Weaker antimicrobial properties |

This comparison illustrates that the unique substitution pattern on the pyridine ring enhances the compound's biological activities, particularly its lipophilicity, which may improve cellular uptake and interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-benzyl-4-chloro-N-methylpyridine-2-carboxamide, and how can reaction conditions be optimized?

- Synthetic Routes :

- Step 1 : Chlorination of the pyridine ring at position 4 using reagents like POCl₃ or SOCl₂ under reflux conditions.

- Step 2 : Introduction of the carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) using methylamine and benzylamine.

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound .

- Optimization Strategies :

- Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC (≥98% purity criteria) .

Q. How is N-benzyl-4-chloro-N-methylpyridine-2-carboxamide characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., downfield shifts for chlorine at C4 and benzyl protons at δ ~7.2–7.4 ppm).

- FT-IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

- Crystallography :

- Single-crystal X-ray diffraction (SHELX programs) resolves molecular geometry and confirms regiochemistry. Refinement protocols include TWINABS for handling twinned crystals .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of N-benzyl-4-chloro-N-methylpyridine-2-carboxamide in medicinal chemistry applications?

- Density Functional Theory (DFT) :

- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., chlorine at C4 as a leaving group).

- Optimize geometry using B3LYP/6-31G(d) basis sets .

- Molecular Docking :

- Screen against target enzymes (e.g., kinases) using AutoDock Vina. The benzyl group may enhance hydrophobic interactions in binding pockets .

Q. How can researchers address contradictory spectroscopic data during structural elucidation?

- Common Issues :

- Overlapping NMR peaks due to diastereomers or rotamers.

- Ambiguous mass spectrometry fragmentation patterns.

- Solutions :

- Use 2D NMR (COSY, HSQC) to resolve coupling networks.

- Compare experimental IR/Raman spectra with NIST reference data .

Q. What strategies improve yield in the amide coupling step of N-benzyl-4-chloro-N-methylpyridine-2-carboxamide synthesis?

- Reaction Design :

- Replace EDC/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency.

- Use microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics .

- Troubleshooting :

- Add molecular sieves to scavenge water and suppress side reactions.

- Test alternative solvents (e.g., THF or acetonitrile) to enhance solubility of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.